molecular formula C30H50O6 B1254337 Protoescigenin CAS No. 20853-07-0

Protoescigenin

Cat. No.: B1254337
CAS No.: 20853-07-0
M. Wt: 506.7 g/mol
InChI Key: VKJLHZZPVLQJKG-JAGYOTNFSA-N
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Biochemical Analysis

Biochemical Properties

Protoescigenin plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the hydrolysis of saponins, leading to the formation of various bioactive compounds. This compound also interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to enhance the expression of genes involved in anti-inflammatory responses, thereby reducing inflammation in affected tissues. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This leads to the activation or inhibition of various enzymes, ultimately resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, but it can degrade over time when exposed to certain environmental factors. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as reducing inflammation and oxidative stress. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into bioactive metabolites. These metabolic pathways include the hydrolysis of saponins and the subsequent formation of triterpenoid aglycones. This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biological effects. This compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is essential for its interactions with cellular components and the execution of its biological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Protoescigenin can be prepared through a two-step chemical process involving the controlled degradation of escin. This process yields a mixture of olean-12-ene sapogenins, from which this compound is isolated and purified . The main component of the mixture is isolated in the form of its corresponding monohydrate without resorting to chromatographic methods .

Industrial Production Methods: In an industrial setting, this compound is produced by hydrolyzing escin under acidic and basic conditions. This process enriches the crude mixture of sapogenins with this compound, which is then isolated and purified .

Chemical Reactions Analysis

Types of Reactions: Protoescigenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions to form new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as its diacetonide and triazole-linked conjugates .

Comparison with Similar Compounds

Protoescigenin is unique among triterpenoid compounds due to its specific structure and biological activities. Similar compounds include:

  • Barringtogenol C
  • Barringtogenol D
  • Escigenin

These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potentials .

Properties

IUPAC Name

(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3/t18-,19+,20+,21-,22+,23-,24-,26-,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJLHZZPVLQJKG-JAGYOTNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20853-07-0
Record name Protoescigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020853070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROTOESCIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1E3059EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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